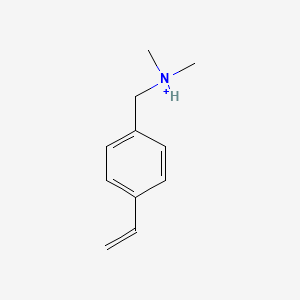

(4-Ethenylphenyl)methyl-dimethylazanium

Description

"(4-Ethenylphenyl)methyl-dimethylazanium" is a quaternary ammonium compound characterized by a central dimethylazanium group (N⁺(CH₃)₂) bound to a methyl-substituted ethenylphenyl moiety. Its structure combines an aromatic ethenylphenyl ring with a positively charged ammonium group, making it highly polar and reactive. This compound is primarily utilized in polymer chemistry and materials science due to its ability to act as a cationic monomer or surfactant . Its ethenyl group enables participation in polymerization reactions, while the dimethylazanium moiety enhances solubility in polar solvents and interaction with negatively charged substrates.

Properties

IUPAC Name |

(4-ethenylphenyl)methyl-dimethylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-4-10-5-7-11(8-6-10)9-12(2)3/h4-8H,1,9H2,2-3H3/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQBHAZDVLGNSOJ-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[NH+](C)CC1=CC=C(C=C1)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427045 | |

| Record name | ZINC02555296 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2245-52-5 | |

| Record name | ZINC02555296 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-(4-vinylphenyl)methanamine typically involves the reaction of 4-vinylbenzyl chloride with dimethylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like toluene or dichloromethane and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of N,N-dimethyl-1-(4-vinylphenyl)methanamine follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-(4-vinylphenyl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

Reduction: The compound can be reduced to form saturated amines.

Substitution: The vinyl group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles such as halides, thiols, and amines can react with the vinyl group under mild conditions.

Major Products Formed

The major products formed from these reactions include epoxides, diols, saturated amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N,N-dimethyl-1-(4-vinylphenyl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-(4-vinylphenyl)methanamine involves its interaction with various molecular targets and pathways. The vinyl group allows for covalent bonding with nucleophiles, while the dimethylamino group can participate in hydrogen bonding and electrostatic interactions . These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of "(4-Ethenylphenyl)methyl-dimethylazanium," we compare it to compounds sharing key structural features: quaternary ammonium groups , aromatic substituents , or ethenyl/phenyl motifs .

Table 1: Structural and Functional Comparisons

Key Findings :

Cationic Charge vs. Substitution Patterns: The dimethylazanium group in the target compound provides stronger cationic character than tertiary amines (e.g., dimethylaniline derivatives), enhancing its utility in ionic polymerization . Compounds like N-[4-(dimethylamino)phenyl]acetamide lack the ethenyl group, reducing their ability to participate in crosslinking reactions .

Aromatic vs. Aliphatic Functionalization: The ethenylphenyl group confers greater rigidity and thermal stability compared to aliphatic analogues (e.g., 4-Dimethylaminopyridine) . Methoxy or ethoxy substituents (e.g., 4-Methoxyphenethylamine) increase solubility but reduce cationic strength compared to quaternary ammonium groups .

Future Research Directions

Polymer Chemistry : Investigate its copolymerization with styrene or acrylates to develop stimuli-responsive materials .

Biological Screening : Explore antimicrobial or anticancer activity, leveraging its structural similarity to bioactive azanium derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.